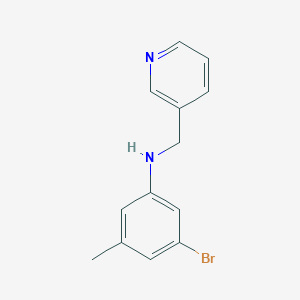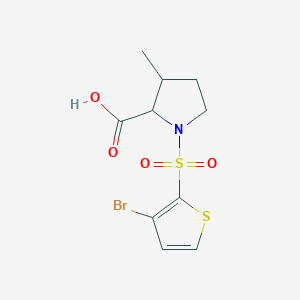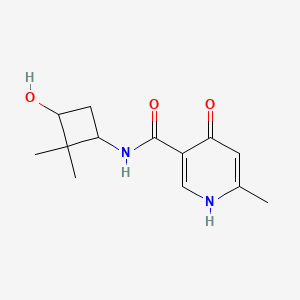
(2S)-2-(1H-indol-4-ylmethylamino)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(1H-indol-4-ylmethylamino)butan-1-ol, also known as AMIB, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of (2S)-2-(1H-indol-4-ylmethylamino)butan-1-ol is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways in cells. Specifically, (2S)-2-(1H-indol-4-ylmethylamino)butan-1-ol has been found to activate the protein kinase C (PKC) pathway, which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
(2S)-2-(1H-indol-4-ylmethylamino)butan-1-ol has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis (programmed cell death), and the modulation of oxidative stress. Additionally, (2S)-2-(1H-indol-4-ylmethylamino)butan-1-ol has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using (2S)-2-(1H-indol-4-ylmethylamino)butan-1-ol in lab experiments is its relatively low toxicity and high selectivity. Additionally, (2S)-2-(1H-indol-4-ylmethylamino)butan-1-ol is stable under a wide range of conditions, making it easy to handle and store. However, one limitation of using (2S)-2-(1H-indol-4-ylmethylamino)butan-1-ol in lab experiments is its high cost, which may limit its widespread use in research.
将来の方向性
There are several future directions for the research and development of (2S)-2-(1H-indol-4-ylmethylamino)butan-1-ol. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of (2S)-2-(1H-indol-4-ylmethylamino)butan-1-ol and its potential applications in various fields. Lastly, the development of more cost-effective methods for the production of (2S)-2-(1H-indol-4-ylmethylamino)butan-1-ol may make it more accessible for research and development purposes.
Conclusion:
In conclusion, (2S)-2-(1H-indol-4-ylmethylamino)butan-1-ol is a promising chemical compound with potential applications in various scientific fields. Its neuroprotective and anticancer properties make it a promising candidate for the development of new drugs for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of (2S)-2-(1H-indol-4-ylmethylamino)butan-1-ol can be achieved through a multi-step process involving the reaction of indole-4-carboxaldehyde with (S)-2-amino-1-butanol in the presence of a catalyst. The resulting intermediate is then reduced and purified to yield (2S)-2-(1H-indol-4-ylmethylamino)butan-1-ol in high purity and yield.
科学的研究の応用
(2S)-2-(1H-indol-4-ylmethylamino)butan-1-ol has been found to have potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. Studies have shown that (2S)-2-(1H-indol-4-ylmethylamino)butan-1-ol exhibits neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, (2S)-2-(1H-indol-4-ylmethylamino)butan-1-ol has been found to have anticancer properties, making it a potential drug candidate for the treatment of various types of cancer.
特性
IUPAC Name |
(2S)-2-(1H-indol-4-ylmethylamino)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-11(9-16)15-8-10-4-3-5-13-12(10)6-7-14-13/h3-7,11,14-16H,2,8-9H2,1H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARQSDAJJRZMDH-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=C2C=CNC2=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NCC1=C2C=CNC2=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(1H-indol-4-ylmethylamino)butan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B6632678.png)

![2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyrimidine-5-carboxylic acid](/img/structure/B6632700.png)

![4-[[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]amino]methyl]oxane-4-carboxylic acid](/img/structure/B6632706.png)
![4-[[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6632719.png)
![(2S,3R)-3-hydroxy-2-[[2-(4-methylphenoxy)acetyl]amino]butanoic acid](/img/structure/B6632723.png)
![N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide](/img/structure/B6632737.png)
![1-[1-[(5-Fluoropyridin-3-yl)methyl]piperidin-4-yl]ethanamine](/img/structure/B6632742.png)
![N-[(2S)-1-hydroxybutan-2-yl]oxane-2-carboxamide](/img/structure/B6632752.png)
![1-(3-fluorophenyl)-N-[(1R)-1-(4-fluorophenyl)ethyl]propan-1-amine](/img/structure/B6632757.png)

![(2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid](/img/structure/B6632771.png)